Ethyl 4-((3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate
Description
The compound Ethyl 4-((3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate features a 1,2,4-triazolo[4,3-a]pyrazine core substituted with a 3-methyl group, a piperidin-4-yl moiety linked via a urea group, and a cyclohexane ring bearing an ethyl carboxylate ester. The urea linkage and ester group contribute to hydrogen-bonding capacity and lipophilicity, respectively, which are critical for pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 4-[[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]carbamoylamino]methyl]cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N7O3/c1-3-32-21(30)17-6-4-16(5-7-17)14-24-22(31)25-18-8-11-28(12-9-18)19-20-27-26-15(2)29(20)13-10-23-19/h10,13,16-18H,3-9,11-12,14H2,1-2H3,(H2,24,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHOEMWUFCHSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CNC(=O)NC2CCN(CC2)C3=NC=CN4C3=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
It is known that triazole compounds interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Triazole compounds are known to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Triazole compounds are known to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
The compound, Ethyl 4-((3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate, is capable of binding in the biological system with a variety of enzymes and receptors. This interaction can lead to various biochemical reactions, contributing to its diverse biological activities.
Biological Activity
Ethyl 4-((3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate is a complex organic compound that incorporates a triazolo[4,3-a]pyrazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Structure and Synthesis
The compound features a cyclohexanecarboxylate backbone linked to a piperidine ring and a triazolo[4,3-a]pyrazine structure. The synthesis typically involves multi-step organic reactions including the formation of the triazole ring and subsequent functionalization to introduce the piperidine and cyclohexanecarboxylate groups.
Biological Activity Overview
Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit a wide range of biological activities. These include:
- Antibacterial Activity : Several studies have reported that triazolo[4,3-a]pyrazine derivatives demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
- Antifungal Activity : The triazolo[4,3-a]pyrazine scaffold has also been associated with antifungal properties. Compounds derived from this scaffold have been tested against various fungal strains with promising results .
- Anticancer Potential : Some derivatives have been evaluated for their anticancer activity. Preliminary studies suggest that certain modifications on the triazolo ring enhance cytotoxicity against cancer cell lines, indicating potential for further development in cancer therapeutics .
Case Studies and Research Findings
A variety of studies have explored the biological activities of compounds related to this compound:
- Antibacterial Studies :
- Antifungal Activity :
-
Anticancer Activity :
- A series of compounds based on the triazolo[4,3-a]pyrazine scaffold were evaluated against various cancer cell lines. Results indicated that some derivatives led to significant reductions in cell viability at concentrations below 10 μM. Docking studies suggested favorable interactions with key targets involved in cancer cell proliferation .
Summary of Findings
The biological activity of this compound can be summarized as follows:
Comparison with Similar Compounds
Structural Comparisons
Core Heterocycles and Substituents
Triazolo-Pyrazine Derivatives
- Structure: (1r,4r)-Ethyl 4-(4-((6-cyclohexyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)amino)-1H-pyrazol-1-yl)cyclohexanecarboxylate.
- Key Features: A [1,2,4]triazolo[1,5-a]pyrazine core with a cyclohexyl substituent and pyrazole linkage.
Comparison: Unlike the target compound’s piperidinyl-urea group, this derivative uses a pyrazole linker and cyclohexyl substituent, which may reduce conformational flexibility but enhance aromatic interactions .
- Structure: Ethyl 4-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl)methylamino)cyclohexanecarboxylate.
- Key Features: A pyrrolo-triazolo-pyrazine core with a methylamino linker.
Triazole and Pyrazolo-Triazine Derivatives
- Structure: Ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate.
- Key Features: A pyrazolo-triazine core with amino and phenyl substituents.
- Compound 16 ():
- Structure: Antioxidant-conjugated triazolo-pyrazine with a benzamide group.
- Key Features: A 1,2,4-triazolo[4,3-a]pyrazine core linked to a di-tert-butyl benzamide.
- Comparison: The antioxidant substituents suggest enhanced radical-scavenging activity, diverging from the target’s urea-based design .
Functional Groups
- Urea vs. Amide/Ester Linkages: The target’s urea group provides two hydrogen-bond donors, whereas compounds like ’s benzamide offer only one. This may improve target selectivity in the urea-containing compound.
- Ester Groups : All compared compounds retain ethyl carboxylate esters, suggesting shared strategies to balance lipophilicity and metabolic stability.
Physicochemical Properties
NMR and Spectral Data
- Target Compound : Expected signals include a triplet for the ethyl ester (δ ~1.2 ppm) and downfield shifts for the urea NH groups (δ ~6–8 ppm).
- Compound 37 ():
- Azido-Pyrazole Derivatives (–5, 7, 9):
- IR: Strong azide stretches (~2100–2150 cm⁻¹) and ester carbonyls (~1700 cm⁻¹) .
Solubility and Stability
- The target’s cyclohexane and piperidine groups enhance rigidity and moderate lipophilicity. In contrast, ’s benzamide and ’s pyrazole improve aqueous solubility via polar interactions.
Pharmacological Implications
- Adenosine Receptor Targeting: highlights triazole derivatives as adenosine receptor ligands, suggesting the target’s triazolo-pyrazine core may share this activity .
- Antioxidant Potential: ’s benzamide derivative demonstrates how substituents can redirect activity toward oxidative stress pathways .
- Kinase Inhibition : The triazolo-pyrazine scaffold is common in kinase inhibitors; the target’s urea group could modulate selectivity for specific isoforms.
Preparation Methods
Triazolo[4,3-a]Pyrazine Core Construction
The triazolo[4,3-a]pyrazine scaffold is synthesized via a four-step sequence adapted from PMC literature:
- Hydrazide Formation : Ethyl trifluoroacetate reacts with hydrazine hydrate (35% w/v) in acetonitrile at 20°C to yield trifluoroacetohydrazide (89% yield).
- Chloroacetylation : Treatment with chloroacetyl chloride and NaOH (50% w/v) at 10°C produces intermediate III (75% yield).
- Cyclization : Phosphorus oxychloride-mediated dehydration at 80°C forms oxadiazole IV (82% yield).
- Ethylenediamine Ring-Opening/Cyclization : At −20°C, ethylenediamine induces ring opening followed by cyclization to afford 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine (68% yield).
Piperidine Functionalization
Patent WO2019145718A1 details piperidine substitution:
- N-Alkylation : 4-Aminopiperidine reacts with 8-chloro-3-methyl-triazolo[4,3-a]pyrazine in DMF at 120°C for 12 h (K₂CO₃, 74% yield).
Synthesis of Ureido-Methyl Cyclohexanecarboxylic Acid
Cyclohexanecarboxylate Intermediate
Ethyl 4-(aminomethyl)cyclohexanecarboxylate is prepared via:
Urea Bridge Assembly
Carbodiimide-mediated coupling (WO2011073662A1):
- Isocyanate Formation : 1-(3-Methyl-triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine reacts with triphosgene in THF (0°C, 2 h) to generate the isocyanate intermediate.
- Urea Coupling : The isocyanate reacts with ethyl 4-(aminomethyl)cyclohexanecarboxylate in dichloromethane (EDCl, DMAP, 24 h, rt) to yield the urea product (71% yield).
Final Esterification and Purification
Ethyl Ester Formation
While the cyclohexanecarboxylate ester is typically introduced early, post-urea esterification is feasible:
Purification Strategies
- Chromatography : Silica gel column chromatography (EtOAc/hexane, 3:7) removes unreacted amines and coupling byproducts.
- Crystallization : Recrystallization from ethanol/water (4:1) enhances purity to >99% (HPLC).
Analytical Characterization
Comparative Analysis of Synthetic Routes
Triazolo-Pyrazine Cyclization Efficiency
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
